Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-
Description
Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is a substituted malononitrile derivative characterized by a central propanedinitrile (malononitrile) backbone and a 4-(difluoromethoxy)phenyl methylene substituent.
Structure
3D Structure
Properties
CAS No. |
304685-68-5 |
|---|---|
Molecular Formula |
C11H6F2N2O |
Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-[[4-(difluoromethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H6F2N2O/c12-11(13)16-10-3-1-8(2-4-10)5-9(6-14)7-15/h1-5,11H |
InChI Key |
XEOGYLXHYJALAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Difluoromethoxy)benzaldehyde
The difluoromethoxy group is introduced through nucleophilic substitution or oxidative methods:
Method A: Nucleophilic Substitution
Method B: Oxidative Functionalization
-
Reactants : 3,4-Dihydroxybenzaldehyde, methyl chlorodifluoroacetate.
-
Conditions : Phase-transfer catalysis (benzyltriethylammonium chloride), NaOH, chloroform.
-
Outcome : Selective difluoromethoxylation at the para position.
Knoevenagel Condensation Strategies
Classical Base-Catalyzed Method
Solvent-Free Ionic Liquid Catalysis
Aqueous-Phase Metal Nitrate Catalysis
Photocatalytic Tandem Reaction
-
Conditions : Visible light, benzyl alcohol precursor, one-pot oxidation-condensation.
-
Note : Extends to in situ aldehyde generation, reducing purification steps.
Optimization and Comparative Analysis
Table 1: Reaction Condition Impact on Yield
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| [MeHMTA]BF | Solvent-free | 25 | 1 | 83 | |
| Ni(NO)·6HO | HO | 25 | 0.5 | 95 | |
| Piperidine | EtOH | 78 | 2 | 80 | |
| NH-MIL-101(Fe) | Biphasic | 25 | 40 | 72 |
Key Observations :
-
Ionic liquids and aqueous systems achieve high yields under mild conditions.
-
Prolonged reaction times in photocatalytic methods offset by tandem oxidation benefits.
Mechanistic Insights and Side Reactions
Knoevenagel Pathway
Competing Reactions
-
Bis-Addition : Excess aldehyde may lead to di-substituted products.
-
Oxidation : Electron-deficient aldehydes (e.g., nitro-substituted) may undergo side oxidation under basic conditions.
Purification and Characterization
-
Purification : Column chromatography (SiO, EtOAc/hexane) or recrystallization (ethanol).
-
Characterization :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(4-Bromophenyl)methylene malononitrile | Structure | Contains a bromine substituent; potential for different reactivity patterns. |
| 2-Methoxy-4-(phenyl)methylene malononitrile | Structure | Features a methoxy group; known for antimicrobial activity. |
| 2-(4-Difluorophenyl)methylene malononitrile | Structure | Similar fluorinated structure; may exhibit enhanced electronic properties. |
Chemistry
Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactions, making it valuable in organic synthesis.
Biology
The compound has shown potential in biological research, particularly in:
- Enzyme Interactions : Investigating how this compound interacts with various enzymes can provide insights into metabolic pathways.
- Therapeutic Applications : Its derivatives are being explored for their efficacy against various diseases, including cancer.
Research indicates that derivatives of propanedinitrile compounds exhibit significant biological activities. For instance, studies have shown that compounds within the malononitrile family can interact with biological targets effectively, potentially leading to new therapeutic agents. The difluoromethoxy substitution may enhance these interactions by improving binding affinity.
Industrial Applications
In industrial settings, propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is utilized for:
- Production of Specialty Chemicals : It is used to manufacture chemicals with specific properties tailored for various applications.
- Material Science : The compound's unique properties make it suitable for developing advanced materials with enhanced characteristics.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The nitrile groups may also play a role in the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electron-Donating Groups (EDGs): Dimethylamino substituents reduce molecular weight and increase basicity, as seen in the lower boiling point (370.4°C) and higher flash point (165.6°C) .
- Bulkier Substituents: The diphenylimidazole group in C₂₅H₁₅N₃ significantly increases molecular weight (357.42 g/mol) and predicted boiling point (631.7°C), suggesting applications in materials science .
Biological Activity
Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is a synthetic organic compound belonging to the malononitrile family. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and a propanedinitrile backbone, suggests potential biological activities that are currently being explored in scientific research.
Chemical Structure and Properties
- Molecular Formula : C11H6F2N2O
- Molecular Weight : 220.179 g/mol
- Structural Characteristics : The presence of the difluoromethoxy group enhances the compound's reactivity and lipophilicity, which may influence its interaction with biological targets .
Biological Activity
Research into the biological activity of propanedinitrile derivatives has indicated several promising areas of interest:
1. Antimicrobial Properties
- Compounds similar to propanedinitrile have demonstrated antimicrobial activity against various pathogens. The difluoromethoxy substitution may enhance these properties by affecting how the compound interacts with microbial cell membranes.
2. Anticancer Potential
- Preliminary studies suggest that derivatives of malononitrile compounds can inhibit cancer cell proliferation. The mechanism may involve interference with DNA synthesis and repair processes, akin to other chemotherapeutic agents .
3. Toxicological Assessment
- Toxicity studies have shown that propanedinitrile exhibits moderate toxicity in aquatic environments, with an LC50 value for fish at 4.6 mg/L and EC50 values for water fleas and algae at 12 mg/L . These findings highlight the need for careful handling and environmental considerations.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various propanedinitrile derivatives against common bacterial strains. Results indicated that compounds with similar functional groups exhibited significant inhibition zones, suggesting potential as therapeutic agents.
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the cytotoxic effects of propanedinitrile on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating that further investigation into its mechanism of action is warranted.
Comparative Analysis with Related Compounds
The following table summarizes key features of propanedinitrile compared to other similar compounds within the malononitrile family:
| Compound Name | Structure | Key Features |
|---|---|---|
| Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- | Structure | Unique difluoromethoxy group enhances lipophilicity and reactivity. |
| 2-(4-Bromophenyl)methylene malononitrile | Structure | Contains bromine substituent; potential for different reactivity patterns. |
| 2-Methoxy-4-(phenyl)methylene malononitrile | Structure | Features a methoxy group; known for antimicrobial activity. |
| 2-(4-Difluorophenyl)methylene malononitrile | Structure | Similar fluorinated structure; may exhibit enhanced electronic properties. |
Q & A
Q. Q1. What are the established synthetic routes for preparing Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-?
The compound can be synthesized via Knoevenagel condensation , a common method for propanedinitrile derivatives. This involves reacting a substituted benzaldehyde (e.g., 4-(difluoromethoxy)benzaldehyde) with malononitrile in the presence of a base catalyst (e.g., piperidine). Reaction optimization includes controlling solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield . Characterization of intermediates (e.g., aldehyde precursors) is critical, as impurities in the difluoromethoxy group can lead to side reactions.
Q. Q2. What spectroscopic and computational methods are recommended for structural validation?
- NMR : Use - and -NMR to confirm the presence of the difluoromethoxy group (δ ~85 ppm for ) and the methylene bridge.
- IR : Identify nitrile stretches (~2200 cm) and conjugated C=C bonds (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFNO) and isotopic patterns.
- X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C≡N: ~1.15 Å) .
- Computational DFT : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. calculated vibrational spectra .
Advanced Research: Electronic Properties and Reactivity
Q. Q3. How can researchers model the compound’s electronic properties for optoelectronic applications?
Apply quantum chemical calculations (e.g., TD-DFT) to predict absorption spectra and HOMO-LUMO gaps. The difluoromethoxy group’s electron-withdrawing nature reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge-transfer potential. Validate with UV-Vis spectroscopy (λ ~350–400 nm in DMSO) . For reactivity studies, analyze frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile groups as electron-deficient centers) .
Q. Q4. What strategies resolve contradictions in experimental vs. computational data?
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to assess robustness.
- Substituent Comparisons : Compare with analogs (e.g., bromophenyl or dimethylamino derivatives) to isolate electronic effects of the difluoromethoxy group .
- Experimental Validation : Replicate synthesis under inert conditions to rule out oxidation/hydrolysis artifacts .
Advanced Research: Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. How can researchers design experiments to evaluate potential antimicrobial activity?
- Docking Studies : Use AutoDock Vina to model interactions with microbial targets (e.g., bacterial enoyl-ACP reductase). The difluoromethoxy group’s hydrophobicity may enhance membrane penetration .
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., mammalian cell lines) .
- SAR Analysis : Synthesize analogs with varying substituents (e.g., methoxy vs. trifluoromethoxy) to correlate electronic effects with MIC values .
Q. Q6. What methodologies address discrepancies in bioactivity data across studies?
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., thiourea or morpholine derivatives) to identify trends in substituent effects .
- Crystallographic Profiling : Co-crystallize the compound with target proteins (e.g., fungal CYP51) to validate binding modes predicted by docking .
Advanced Research: Applications in Material Science
Q. Q7. How can the compound’s nonlinear optical (NLO) properties be evaluated?
Q. Q8. What experimental designs mitigate challenges in stability studies?
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C suggests suitability for high-temperature applications).
- Accelerated Aging : Expose to UV light/humidity and monitor structural integrity via HPLC .
Methodological Guidance for Data Reproducibility
Q. Q9. How can researchers ensure reproducibility in synthetic protocols?
- Detailed Reaction Logs : Document solvent purity, catalyst lot numbers, and drying times for intermediates.
- QC Standards : Use internal reference compounds (e.g., 4-(difluoromethoxy)benzaldehyde) with verified -NMR spectra .
Q. Q10. What statistical approaches are recommended for analyzing heterogeneous datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
